![molecular formula C7H4Cl2N2 B1396069 3,6-Dichloroimidazo[1,2-a]pyridine CAS No. 1019027-83-8](/img/structure/B1396069.png)

3,6-Dichloroimidazo[1,2-a]pyridine

Vue d'ensemble

Description

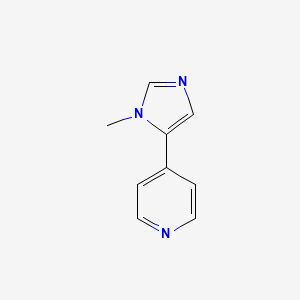

3,6-Dichloroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 3,6-Dichloroimidazo[1,2-a]pyridine consists of a fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

3,6-Dichloroimidazo[1,2-a]pyridine is a solid substance . It has a molecular weight of 187.03 .Applications De Recherche Scientifique

Antituberculosis Agent Development

3,6-Dichloroimidazo[1,2-a]pyridine: analogues have shown promise as antituberculosis agents. The compound’s structure allows for the development of new drugs that can combat multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB) . Researchers have been exploring various derivatives to optimize their efficacy against TB, making this an active area of medicinal chemistry.

Material Science

In the field of material science, 3,6-Dichloroimidazo[1,2-a]pyridine serves as a precursor for creating materials with specific electronic properties. Its derivatives can be used in the synthesis of organic semiconductors, which are crucial for developing new types of electronic devices .

Optoelectronic Devices

The unique electronic structure of 3,6-Dichloroimidazo[1,2-a]pyridine makes it suitable for use in optoelectronic devices. It can be incorporated into the design of light-emitting diodes (LEDs) and other devices that require materials with specific light absorption and emission characteristics .

Pharmaceutical Research

In pharmaceutical research, 3,6-Dichloroimidazo[1,2-a]pyridine is explored for its potential to serve as a scaffold for drug development. Its core structure is amenable to modifications that can lead to the discovery of new therapeutic agents, particularly in the realm of anti-cancer drugs .

Chemical Synthesis

As a versatile chemical building block, 3,6-Dichloroimidazo[1,2-a]pyridine is used in synthetic chemistry to construct complex molecules. Its reactivity allows for the formation of diverse bonds, making it a valuable compound for creating a wide range of chemical entities .

Analytical Chemistry

In analytical chemistry, derivatives of 3,6-Dichloroimidazo[1,2-a]pyridine can be employed as fluorescent probes or sensors. These compounds can be designed to respond to specific environmental changes, making them useful for detecting the presence of various analytes .

Mécanisme D'action

Target of Action

3,6-Dichloroimidazo[1,2-a]pyridine is a chemical compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly breast cancer cells . The compound interacts with these cells, inhibiting their growth and proliferation .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the cells that inhibit their growth . This interaction may involve the formation of covalent bonds with key proteins within the cancer cells, disrupting their normal function .

Biochemical Pathways

The compound’s anticancer activity suggests that it may interfere with pathways involved in cell growth and proliferation

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gi absorption and be bbb permeant .

Result of Action

The result of the action of 3,6-Dichloroimidazo[1,2-a]pyridine is the inhibition of growth in cancer cells . In studies, the compound has shown potent anticancer activity, with IC50 values ranging from 1.6 to 22.4 μM in different cell lines .

Action Environment

The action of 3,6-Dichloroimidazo[1,2-a]pyridine can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, as it is typically stored in an inert atmosphere at 2-8°C . Additionally, the compound’s solubility can influence its bioavailability and thus its efficacy .

Safety and Hazards

The safety data sheet for 3,6-Dichloroimidazo[1,2-a]pyridine indicates that it is considered hazardous . It has hazard statements H301, H311, and H331 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that future research may continue to explore the synthesis and applications of imidazo[1,2-a]pyridines.

Propriétés

IUPAC Name |

3,6-dichloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWVPEBZKYZQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloroimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,3]Triazolo[1,5-a]pyridin-4-amine](/img/structure/B1395991.png)

![(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B1395992.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B1395993.png)

![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)

![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)